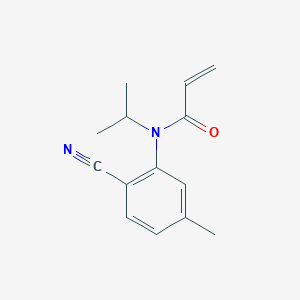![molecular formula C20H17FN2O3 B2997440 1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-74-4](/img/structure/B2997440.png)
1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and it also has amide, ether, and fluoro functionalities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar aromatic pyridine ring, with the amide, ether, and fluoro groups providing additional complexity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The amide group could participate in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar methyl group could affect its solubility, while the aromatic ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Discovery of Selective Kinase Inhibitors
The development of selective kinase inhibitors is a significant area of research in medicinal chemistry. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and kinase selectivity, leading to complete tumor stasis in certain cancer models following oral administration. This research highlights the potential of similar compounds in targeted cancer therapy (Gretchen M. Schroeder et al., 2009).
Neuroimaging Applications
Compounds with specific receptor affinities are valuable tools in neuroimaging studies. For instance, certain analogs have been used as molecular imaging probes in conjunction with positron emission tomography (PET) for quantifying receptor densities in the brain. This application is crucial for understanding the neurobiological underpinnings of diseases such as Alzheimer's, demonstrating the importance of chemically similar entities in biomedical research (V. Kepe et al., 2006).
Radiotracer Development
The synthesis and evaluation of radiolabeled compounds for studying receptor systems in the brain represent another application. For example, the feasibility of nucleophilic displacement for creating radiotracers such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the potential for investigating CB1 cannabinoid receptors in vivo. This research area is vital for developing new diagnostic and therapeutic strategies (R. Katoch-Rouse & A. Horti, 2003).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, reactions at the benzylic position are common in organic chemistry and involve free radical bromination, nucleophilic substitution, and oxidation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-14-8-10-16(11-9-14)22-19(24)17-6-4-12-23(20(17)25)26-13-15-5-2-3-7-18(15)21/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPWYCFKVTBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(4-chlorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2997359.png)
![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)







![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)

![4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2997377.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)